molecular formula C10H9ClN2 B12971669 (5-Chloroisoquinolin-1-yl)methanamine

(5-Chloroisoquinolin-1-yl)methanamine

Cat. No.: B12971669
M. Wt: 192.64 g/mol
InChI Key: LTTBEQLWRSLYIL-UHFFFAOYSA-N
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Description

(5-Chloroisoquinolin-1-yl)methanamine: is a chemical compound with the molecular formula C10H9ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloroisoquinolin-1-yl)methanamine typically involves the chlorination of isoquinoline followed by amination. One common method includes the reaction of isoquinoline with chlorine gas to introduce the chlorine atom at the 5-position, forming 5-chloroisoquinoline. This intermediate is then subjected to a nucleophilic substitution reaction with methanamine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: (5-Chloroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Chloroisoquinolin-1-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Chloroisoquinolin-1-yl)methanamine involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Uniqueness: (5-Chloroisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(5-chloroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H,6,12H2

InChI Key

LTTBEQLWRSLYIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CN)C(=C1)Cl

Origin of Product

United States

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